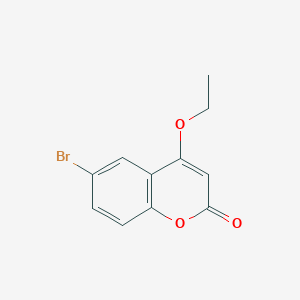

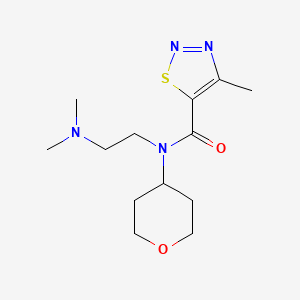

![molecular formula C22H14Cl2N2OS B3019101 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313661-81-3](/img/structure/B3019101.png)

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. The exact description of this compound is not available in the sources I found .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho [1,2-d]thiazol-2-amine, a compound with a similar structure, poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and require a deep understanding of organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Optical Limiting Applications

The compound has been studied for its potential as an optical limiter . The reverse saturable absorption induced as a result of two-photon absorption is the main reason for the optical limiting property of the compound . This suggests that it can be used as a potential candidate for optical limiters in photonic devices .

Nonlinear Optics

The compound shows promising results in the field of nonlinear optics . The negative value of the nonlinear refraction coefficient (n2) confirms the self-defocusing nature .

Hyperpolarizability

The compound has been found to have a second-order hyperpolarizability of the order of 10-35esu . This property is important in the field of nonlinear optics and photonics .

Antitumor Activity

Amide compounds containing 3,4-dichlorophenyl, such as this compound, have shown promising prospects for medicinal research . Specifically, they have been found to have potential antitumor activity .

Synthesis of Other Compounds

The compound can be used as a precursor in the synthesis of other compounds . For example, it can be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo .

Inhibiting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)-Protein Kinase B (PKB, AKT) Signaling Pathway

Preliminary mechanistic studies suggested that the compound may exert its anti-gastric cancer effects in vitro by inhibiting the DYRK1A-PKB (AKT) signaling pathway .

Future Directions

The future directions in the study of similar compounds involve the development of new therapeutic tools. Adjuvant therapies (AT), that is those approaches aimed at boosting the existing treatment, rather than replacing it with another, have gained increasing consideration in the antibacterial landfill .

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects

properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNZMXINLWCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)